Phenol, 4-amino-2,6-dimethyl-, hydrochloride: Technical Profile & Application Guide
Phenol, 4-amino-2,6-dimethyl-, hydrochloride: Technical Profile & Application Guide
Executive Summary
Phenol, 4-amino-2,6-dimethyl-, hydrochloride (also known as 4-Amino-2,6-xylenol HCl ) is a bifunctional aromatic building block characterized by the presence of a phenolic hydroxyl group and a para-amino moiety, stabilized as a hydrochloride salt. The steric hindrance provided by the ortho-methyl groups (2,6-positions) imparts unique stability and reactivity profiles compared to unsubstituted aminophenols.[1]
While often confused with the antiarrhythmic drug Mexiletine (which is the ether derivative, 1-(2,6-dimethylphenoxy)-2-propanamine), this compound serves as the critical precursor for Mexiletine analogs , a scaffold for oxidative coupling in dye chemistry, and a monomer in the synthesis of high-performance redox-active polymers. This guide details the physicochemical properties, spectroscopic signatures, and rigorous handling protocols required to prevent the rapid oxidation typical of this class of compounds.
Molecular Identity & Structural Analysis
The molecule exists as a zwitterionic-capable species in its free base form but is supplied as the hydrochloride salt to prevent oxidation and improve shelf-life.[1]
| Parameter | Technical Detail |
| Chemical Name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride |
| Synonyms | 4-Amino-2,6-xylenol hydrochloride; 4-Hydroxy-3,5-dimethylaniline HCl |
| CAS Registry Number | 10486-48-3 (Salt); 15980-22-0 (Free Base) |
| Molecular Formula | C₈H₁₁NO[1][2] · HCl |
| Molecular Weight | 173.64 g/mol (Salt); 137.18 g/mol (Free Base) |
| SMILES | CC1=CC(N)=CC(C)=C1O.Cl |
| InChI Key | XHBKRIQIHBKJPE-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the equilibrium and potential oxidation pathway that researchers must control.
Figure 1: Transformation pathway showing the deprotection of the stable HCl salt to the reactive free base and the risk of oxidative degradation to quinone imine.[1]
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models for the hydrochloride salt and its free base.
| Property | Value / Observation | Notes |
| Appearance | White to off-white crystalline powder | Becomes pink/brown upon oxidation.[1] |
| Melting Point (Free Base) | 137 – 138 °C (Decomp.)[1] | Literature value for CAS 15980-22-0.[1] |
| Melting Point (HCl Salt) | > 250 °C (Decomp.) | Salts typically decompose before melting; exact onset varies by purity.[1] |
| Solubility | Water, Ethanol, DMSO, Methanol | Highly soluble in polar protic solvents due to ionic character. |
| pKa (Phenol -OH) | 10.93 ± 0.23 (Predicted) | Higher than phenol (9.[1]95) due to electron-donating methyl/amino groups.[1] |
| pKa (Amine -NH₃⁺) | ~4.5 – 5.0 | Typical for aniline derivatives; protonated form is acidic.[1] |
| Hygroscopicity | Moderate | Store in desiccator; moisture accelerates oxidation.[1] |
Spectroscopic Characterization (NMR)
For quality control and identification, the ¹H NMR spectrum in DMSO-d₆ provides distinct signals. The symmetry of the molecule (methyl groups at 2,6) simplifies the aromatic region.[1]
¹H NMR (400 MHz, DMSO-d₆) δ ppm:
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8.50 – 9.50 (br s, 3H): Ammonium protons (-NH₃⁺).[1] Note: In free base, this appears as a sharp singlet ~4.45 ppm.
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8.90 (s, 1H): Phenolic hydroxyl (-OH).[1] Chemical shift varies with concentration/water content.[1]
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6.30 – 6.65 (s, 2H): Aromatic protons at positions 3 and 5.[1] The singlet confirms the symmetric substitution.[1]
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2.03 – 2.15 (s, 6H): Methyl protons (-CH₃) at positions 2 and 6.[1]
Analytical Insight: The disappearance of the broad ammonium peak and the upfield shift of the aromatic protons indicate successful neutralization to the free base.[1] The appearance of new peaks around 6.8–7.2 ppm often indicates oxidation to the quinone species.[1]
Chemical Reactivity & Synthesis Utility
This compound is a "privileged scaffold" in medicinal chemistry due to its dual nucleophilic sites (O- and N-).[1]
A. Synthesis of Mexiletine Analogs
While Mexiletine itself is synthesized from 2,6-dimethylphenol, the 4-amino variant allows for the creation of "Hybrid" drugs.[1]
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Amide Coupling: Reaction of the 4-amino group with carboxylic acids creates amide-linked ion channel blockers.[1]
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Urea Derivatives: Reaction with isocyanates yields urea derivatives tested for neuroprotective properties.[1]
B. Dye Chemistry (Oxidative Coupling)
The 2,6-dimethyl substitution prevents coupling at the ortho positions, forcing electrophilic attack to the para position (if the amine is displaced) or facilitating oxidative dimerization to form diphenoquinones. This is utilized in:
C. Synthesis Workflow Diagram
Figure 2: Industrial route for the synthesis of 4-amino-2,6-dimethylphenol hydrochloride starting from 2,6-xylenol.
Handling, Stability & Analytical Protocols
Stability Profile
The primary instability mechanism is auto-oxidation .[1] The electron-rich amino-phenol core is highly susceptible to atmospheric oxygen, leading to the formation of 2,6-dimethyl-1,4-benzoquinone imine .
-
Visual Indicator: Material turns from white to pink/purple.[1]
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Critical Control: The HCl salt is significantly more stable than the free base.[1] Never store the free base for extended periods.[1]
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen blanket.[1]
-
Temperature: Refrigerate (2–8 °C).
-
Container: Amber glass vials (light sensitive).
HPLC Method for Purity Analysis
To detect the phenol and its oxidized impurities:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).[1]
-
Self-Validation: Inject a sample exposed to air for 2 hours. A new peak (quinone imine) should appear at a longer retention time than the parent peak.[1]
References
-
PubChem. (2025).[1] 4-Amino-2,6-dimethylphenol | C8H11NO.[1][3] National Library of Medicine.[1] Link[1]
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ChemicalBook. (2025).[1] 4-amino-2,6-xylenol hydrochloride Properties and Suppliers. Link
-
Chau, B. A., et al. (2015).[1][4] Synthesis of six mexiletine derivatives with isoindolines attached as potential antioxidants. MedChemComm, 6(4), 634-639.[4] (Demonstrates use in synthesizing Mexiletine analogs). Link
-
Ulu, S. T. (2007).[1] Development of an HPLC method for the determination of mexiletine. Talanta, 72(3), 1172-1177. (Reference for HPLC conditions of related xylenol structures). Link
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Fluorochem. (2025).[1] Safety Data Sheet: 4-amino-2,6-dimethylphenol hydrochloride. Link
